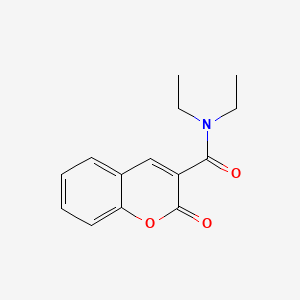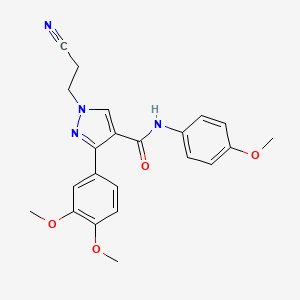![molecular formula C14H14ClN3O4S B5084332 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide, also known as N-(2-chloro-4-nitrophenyl)-2-(phenylethyl)benzenesulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide involves the inhibition of certain enzymes and proteins, including carbonic anhydrase and matrix metalloproteinases. These enzymes play a key role in the growth and spread of cancer cells, making N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide a valuable tool in cancer research.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide has also been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of certain neurotransmitters, making it a potential treatment for a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study the specific effects of these enzymes and proteins on various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, making careful dosing and handling necessary.
Orientations Futures
There are a variety of future directions for research involving N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes and proteins. Additionally, researchers are exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the potential side effects and toxicity of this compound, in order to ensure safe and effective use in future studies.
Méthodes De Synthèse
The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide involves the reaction of 2-chloro-4-nitroaniline with 2-phenylethylamine in the presence of a sulfonating agent. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been shown to be particularly effective in the study of cancer, where it has been used to inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c15-13-10-11(18(19)20)6-7-14(13)16-8-9-17-23(21,22)12-4-2-1-3-5-12/h1-7,10,16-17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWQHGZRROBGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)




![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)



![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)

